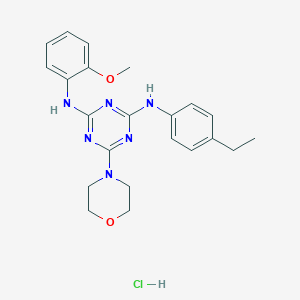

N2-(4-ETHYLPHENYL)-N4-(2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Description

Introduction to Triazine Research Framework

Historical Development of Triazine Chemistry

The discovery of 1,3,5-triazines dates to 1952, when J.R. Geigy, Ltd. synthesized the first triazine derivatives, marking the inception of a chemical class that would revolutionize agriculture and materials science. Early research focused on their utility as herbicides, with atrazine emerging as a cornerstone compound for weed control due to its selective phytotoxicity. The structural versatility of the triazine core—a six-membered aromatic ring with three nitrogen atoms—enabled systematic substitutions, paving the way for applications beyond agrochemistry. For instance, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) became a critical intermediate for reactive dyes and crosslinking agents.

The Pinner triazine synthesis, reported in 1890, further expanded synthetic accessibility by enabling the preparation of 2-hydroxy-4,6-diaryl-s-triazines from aryl amidines and phosgene. This methodology laid the groundwork for modern derivatization strategies, including the introduction of morpholino and amino substituents, which enhance solubility and bioactivity.

Significance of 1,3,5-Triazine Derivatives in Chemical Research

1,3,5-Triazines serve as multifunctional scaffolds due to their electron-deficient aromatic system, which facilitates nucleophilic substitutions at the carbon atoms adjacent to nitrogen. This reactivity has been exploited to create:

- Polymer resins : Melamine-formaldehyde resins, derived from 2,4,6-triamino-1,3,5-triazine (melamine), dominate the coatings and laminates industry due to their thermal stability.

- Pharmaceutical agents : Substituted triazines exhibit anticancer, antimicrobial, and antiviral activities. For example, 1,3,5-triazine-based 2-pyrazolines demonstrate potent cytotoxicity against human tumor cell lines, with GI~50~ values as low as 0.569 µM.

- Coordination complexes : The triazine ring acts as a ligand in metallo-organic frameworks (MOFs), enabling applications in catalysis and gas storage.

The introduction of electron-donating groups, such as morpholino or methoxyphenyl, modulates electronic properties and steric effects, thereby fine-tuning reactivity and biological activity.

Research Relevance of N2,N4-Disubstituted-6-Morpholino-1,3,5-Triazines

N2-(4-Ethylphenyl)-N4-(2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride exemplifies the strategic functionalization of the triazine core. Key structural features include:

- N2-(4-Ethylphenyl) : The ethyl group enhances lipophilicity, potentially improving membrane permeability.

- N4-(2-Methoxyphenyl) : Methoxy substituents contribute to π-π stacking interactions and hydrogen bonding, critical for target binding.

- 6-Morpholino : The morpholine ring introduces conformational flexibility and hydrogen-bond-accepting capacity, optimizing pharmacokinetic profiles.

Recent studies highlight the role of such derivatives in modulating kinase inhibition and DNA intercalation, though the specific mechanisms of this compound remain under investigation.

Table 1: Structural Comparison of Select 6-Morpholino-1,3,5-Triazine Derivatives

Current Research Paradigms in Triazine Derivative Analysis

Advancements in analytical and synthetic methodologies have propelled triazine research into new frontiers:

- Microwave-assisted synthesis : Reduced reaction times and improved yields, as demonstrated in the preparation of triazinic chalcones.

- Combinatorial chemistry : High-throughput screening of triazine libraries identifies lead compounds for drug discovery.

- Chromatographic techniques : High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry enable precise quantification of triazine residues in environmental and biological matrices.

Emerging trends include the integration of triazines into peptidomimetics and the development of fluorescent probes for cellular imaging. The target compound’s hydrochloride salt form likely enhances crystallinity and stability, facilitating these applications.

Properties

IUPAC Name |

4-N-(4-ethylphenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2.ClH/c1-3-16-8-10-17(11-9-16)23-20-25-21(24-18-6-4-5-7-19(18)29-2)27-22(26-20)28-12-14-30-15-13-28;/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMJGWOFHFUXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ETHYLPHENYL)-N4-(2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves multiple steps:

Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The ethylphenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.

Morpholine Addition: Morpholine is added to the triazine core through a substitution reaction, often under basic conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ETHYLPHENYL)-N4-(2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N2-(4-ETHYLPHENYL)-N4-(2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-ETHYLPHENYL)-N4-(2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogous triazine derivatives, focusing on substituent variations, synthesis efficiency, and physicochemical properties.

Structural Analogues and Substituent Analysis

Key Observations

Substituent Impact on Solubility : The target compound’s morpholine group (a six-membered oxygen-containing ring) likely improves aqueous solubility compared to pyrrolidine (five-membered, nitrogen-only) in the analogue from .

Synthetic Challenges: Lower yields (e.g., 33.42% in ) are observed when introducing bulky or complex substituents, such as methoxy-linked pyrrolidinone, due to steric hindrance or side reactions .

Pharmacological Relevance : The hydrochloride salt form in both the target compound and ’s analogue suggests prioritization of bioavailability for in vivo studies .

Physicochemical and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.